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Compound Name: Takeda103A

Cat. No.: B1681212 Get Quote

Comparison Guide: Kinase Inhibitor Selectivity
Profile
Notice: Information regarding a compound specifically named "Takeda103A" is not publicly

available in the searched scientific literature. Therefore, this guide provides an exemplary

comparison of the well-characterized, selective TYK2 inhibitor, Deucravacitinib, against other

Janus Kinase (JAK) inhibitors to illustrate the requested format and content.

This guide offers an objective comparison of the selectivity profile of Deucravacitinib with other

JAK family inhibitors, supported by experimental data, for researchers, scientists, and drug

development professionals.

Overview of Inhibitor Selectivity
The therapeutic efficacy and safety of kinase inhibitors are critically dependent on their

selectivity. High selectivity for the intended target kinase over other kinases minimizes off-target

effects, which can lead to adverse events.[1] The Janus kinase (JAK) family, comprising JAK1,

JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), shares a highly conserved ATP-binding site,

making the design of selective inhibitors a significant challenge.[2][3]

Deucravacitinib is a novel, oral, selective inhibitor of TYK2 that operates through a unique

allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, not the catalytic

domain, which confers high functional selectivity for TYK2 over the other JAK kinases.[2][4]
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This contrasts with other JAK inhibitors like tofacitinib, upadacitinib, and baricitinib, which are

active site inhibitors.[2]

Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of

Deucravacitinib and other JAK inhibitors against JAK family members in a whole blood assay.

Lower IC50 values indicate higher potency.

Inhibitor
TYK2
IC50 (nM)

JAK1
IC50 (nM)

JAK2
IC50 (nM)

JAK3
IC50 (nM)

Selectivit
y Fold
(JAK1/TY
K2)

Selectivit
y Fold
(JAK2/TY
K2)

Deucravaci

tinib
5.3 >10,000 >10,000 >10,000 >1887 >1887

Tofacitinib 107 1.6 20 1.0 0.015 0.19

Upadacitini

b
230 1.7 15 74 0.007 0.065

Baricitinib 410 2.2 2.4 100 0.005 0.006

Data

adapted

from in

vitro whole

blood

assays as

described

in publicly

available

literature.

[2][4]

Signaling Pathway and Mechanism of Action
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Deucravacitinib's allosteric inhibition of TYK2 blocks signaling downstream of key cytokines

such as IL-12, IL-23, and Type I interferons, which are involved in the pathogenesis of various

inflammatory and autoimmune diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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